2-[(4-Nitrophenyl)disulfanyl]pyridine
Description
2-[(4-Nitrophenyl)sulfanyl]pyridine (CAS: 73322-01-7) is a sulfur-containing heterocyclic compound featuring a pyridine ring linked via a sulfanyl (-S-) group to a 4-nitrophenyl moiety. Its molecular formula is C₁₁H₈N₂O₂S, with a molecular weight of 232.26 g/mol . The compound is synthesized via transition-metal-free methods under base- and visible-light-promoted conditions, aligning with green chemistry principles .
Properties
CAS No. |
91933-69-6 |
|---|---|
Molecular Formula |
C11H8N2O2S2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)disulfanyl]pyridine |
InChI |
InChI=1S/C11H8N2O2S2/c14-13(15)9-4-6-10(7-5-9)16-17-11-3-1-2-8-12-11/h1-8H |
InChI Key |
APSZXPLSHXTBAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)disulfanyl]pyridine typically involves the formation of the disulfide bond between a pyridine derivative and a nitrophenyl derivative. One common method involves the reaction of 2-mercaptopyridine with 4-nitrobenzenesulfenyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitrophenyl)disulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted nitrophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Nitrophenyl)disulfanyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s disulfide linkage is of interest in the study of redox biology and the development of redox-active drugs.
Industry: Used in the development of specialty chemicals and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[(4-Nitrophenyl)disulfanyl]pyridine exerts its effects is largely dependent on its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, making it a useful tool in studying redox processes. The nitrophenyl group can also participate in electron transfer reactions, further contributing to its redox activity. These properties make it a valuable compound in the study of redox biology and the development of redox-active drugs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Pyridine Thioethers
The following compounds share the pyridine-thioether backbone but differ in substituents:
Key Observations :
- Electron Effects : The nitro group in 2-[(4-Nitrophenyl)sulfanyl]pyridine enhances electrophilicity compared to electron-donating groups (e.g., methyl in p-tolylthio derivatives) .
- Molecular Weight : The sulfanyl group increases molecular weight by ~32 g/mol compared to the direct C-C-linked analogue (2-(4-Nitrophenyl)pyridine) .
- Synthesis : All thioethers in this category are synthesized under transition-metal-free conditions, but yields and reaction times vary with substituent electronic properties .
Functional Analogues: Sulfur-Containing Heterocycles
1,3,4-Thiadiazole Derivatives
Compounds like 2-[(4-nitrophenyl)methylsulfanyl]pyridine (CID: 677063, C₁₂H₁₀N₂O₂S, MW: 246.28 g/mol) feature a benzyl-sulfanyl linkage instead of a direct phenyl-sulfanyl bond. This structural variation increases hydrophobicity and alters metabolic stability .
Zinc(II) Complexes
Physicochemical Data
Notes:
- Melting points for pyridine thioethers are sparsely reported in the provided evidence.
- The nitro group reduces solubility in polar solvents due to its electron-withdrawing nature.
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